2-Methyl-2,3-diphenylbutanenitrile

Catalog No.
S14556752
CAS No.
5350-70-9
M.F
C17H17N
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2,3-diphenylbutanenitrile

CAS Number

5350-70-9

Product Name

2-Methyl-2,3-diphenylbutanenitrile

IUPAC Name

2-methyl-2,3-diphenylbutanenitrile

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C17H17N/c1-14(15-9-5-3-6-10-15)17(2,13-18)16-11-7-4-8-12-16/h3-12,14H,1-2H3

InChI Key

HDPZSJBJWNFNGV-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C(C)(C#N)C2=CC=CC=C2

2-Methyl-2,3-diphenylbutanenitrile is a chemical compound with the molecular formula C17H17NC_{17}H_{17}N. It is classified as a nitrile, which is a type of organic compound containing a cyano group (CN-C\equiv N). This compound features a unique structure characterized by two phenyl groups attached to a butane backbone, along with a methyl group at the second carbon position. The stereochemistry of this compound is defined by its (2S,3S) configuration, indicating the specific three-dimensional arrangement of its atoms.

Involving 2-methyl-2,3-diphenylbutanenitrile primarily focus on its reactivity as a nitrile. Common reactions include:

  • Hydrolysis: 2-methyl-2,3-diphenylbutanenitrile can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid.
  • Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the cyano group, leading to various derivatives.
  • Reduction: This compound can be reduced to form the corresponding amine or aldehyde using reducing agents such as lithium aluminum hydride or borane.

Various synthesis methods for 2-methyl-2,3-diphenylbutanenitrile have been reported:

  • Alkylation Reactions: This method involves the alkylation of diphenylacetonitrile with appropriate alkyl halides in the presence of a base.
  • One-Pot Synthesis: A one-pot synthesis approach has been developed that utilizes multiple reagents to produce this compound efficiently without isolating intermediates .
  • Reflux Conditions: Some synthesis routes require refluxing the reactants under nitrogen atmosphere to ensure complete reaction and minimize side products .

2-Methyl-2,3-diphenylbutanenitrile has potential applications in various fields:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Chemical Research: Used in studies exploring nitrile reactivity and functionalization.
  • Material Science: Investigated for its properties in polymer chemistry and as a potential additive.

Interaction studies involving 2-methyl-2,3-diphenylbutanenitrile primarily focus on its reactivity with biological targets and other chemical species. Such studies may include:

  • Binding Affinity Tests: Evaluating how well this compound interacts with specific receptors or enzymes.
  • Metabolic Stability: Assessing how this compound is metabolized by biological systems to understand its pharmacokinetics.

Several compounds share structural similarities with 2-methyl-2,3-diphenylbutanenitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1-Methyl-1,2-diphenylethanamineContains an ethane backbone with phenyl groupsExhibits psychoactive properties
2-Methyl-1,3-diphenylpropanenitrileSimilar but has different substitution patternsPotentially different biological activities
DiphenylacetonitrileLacks methyl substitution at the second carbonOften used as a precursor in organic synthesis

The uniqueness of 2-methyl-2,3-diphenylbutanenitrile lies in its specific stereochemistry and the arrangement of functional groups that may influence its reactivity and biological properties differently compared to these similar compounds.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

235.136099547 g/mol

Monoisotopic Mass

235.136099547 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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